molecular formula C21H17FN2O4S2 B2875334 N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941918-59-8

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2875334
CAS No.: 941918-59-8
M. Wt: 444.5
InChI Key: PHLBNBXLMDGUBR-UHFFFAOYSA-N
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Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound featuring a benzofuran-thiazole hybrid core, a 4-fluorophenyl sulfonyl group, and a butanamide linker. The thiazole ring is a common pharmacophore in medicinal chemistry, suggesting possible biological relevance. Its synthesis involves multi-step reactions, including sulfonation, coupling, and amidation, as seen in analogous compounds .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S2/c22-15-7-9-16(10-8-15)30(26,27)11-3-6-20(25)24-21-23-17(13-29-21)19-12-14-4-1-2-5-18(14)28-19/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLBNBXLMDGUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The target compound shares structural motifs with several sulfonamide- and heterocycle-containing analogs (Table 1). Key comparisons include:

Compound Name Core Structure Sulfonyl Substituent Heterocycle Key Functional Groups Yield (%) Reference
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide (Target) Benzofuran-thiazole 4-Fluorophenyl Thiazol-2-yl Butanamide N/A
4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide Benzo[d]thiazole 4-Fluorophenyl Thiazol-2-yl Butanamide N/A
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide Benzo[d]thiazole-phenyl 3,5-Difluorophenyl Piperidine-4-carboxamide Carboxamide 53
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(thiazol-2-yl)butanamide Thiazole 4-Methylphenyl Thiazol-2-yl Methylsulfonamide N/A
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-phenyl X-substituted phenyl Triazole Thione 48–75

Key Observations :

  • Sulfonyl Substituents : The 4-fluorophenyl group in the target compound contrasts with 3,5-difluorophenyl () or methylphenyl () substituents, affecting electronegativity and solubility.
  • Linker Variations : The butanamide linker in the target compound differs from carboxamide () or methylsulfonamide (), influencing conformational flexibility and hydrogen-bonding capacity.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The target compound’s sulfonyl group would exhibit νS=O stretches (~1350–1150 cm⁻¹), comparable to analogs in (νC=S at 1247–1255 cm⁻¹) . Absence of νS-H (~2500–2600 cm⁻¹) in the target aligns with non-thiol tautomers.
  • NMR Data : Benzo[d]thiazole analogs in show aromatic proton shifts at δ 7.2–8.5 ppm, similar to the benzofuran-thiazole core’s expected shifts .
  • Melting Points : compounds (melting points 132–230°C) suggest that sulfonamide heterocycles generally exhibit high thermal stability, a trait likely shared by the target compound .

Functional Implications of Substituents

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ’s methylphenyl).
  • Benzofuran vs. Benzo[d]thiazole : Benzofuran’s oxygen atom may increase solubility relative to benzo[d]thiazole’s sulfur, though this requires experimental validation.
  • Sulfonamide vs.

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